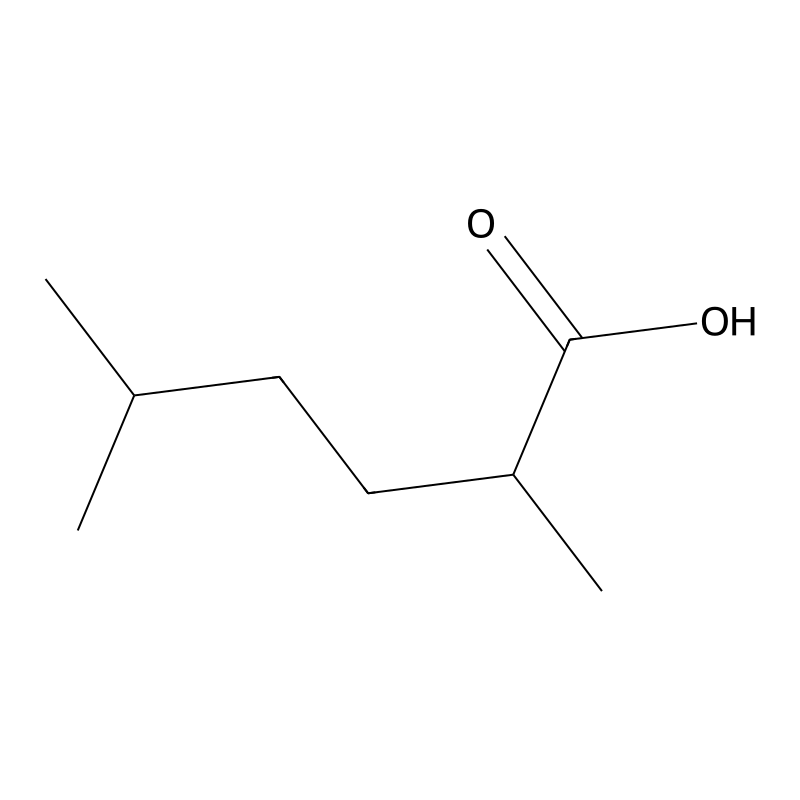

2,5-Dimethylhexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Dimethylhexanoic acid is a branched-chain carboxylic acid characterized by an eight-carbon backbone with two methyl groups located at the second and fifth carbon positions. Its molecular formula is and it has a molecular weight of approximately 144.21 g/mol. The presence of the carboxylic acid functional group (-COOH) at one end of the carbon chain imparts acidic properties, while the branched structure contributes to its hydrophobic characteristics, affecting its solubility and reactivity in various environments .

- Antimicrobial activity: Some studies have shown that certain branched-chain carboxylic acids can exhibit antibacterial or antifungal properties.

- Flavoring agents: Carboxylic acids with specific structures can contribute to the taste and aroma of food.

- Oxidation: The carboxylic acid group can be oxidized under specific conditions, potentially leading to the formation of more complex molecules.

- Reduction: It can undergo reduction reactions to yield alcohols or aldehydes.

- Esterification: Reacting with alcohols can produce esters, which are often used in flavoring and fragrance applications.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to shorter-chain hydrocarbons.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Several methods exist for synthesizing 2,5-dimethylhexanoic acid:

- Alkylation: This involves the alkylation of a suitable precursor compound using halogenated hydrocarbons under basic conditions.

- Condensation Reactions: Utilizing starting materials such as ketones or aldehydes in condensation reactions can yield this compound through controlled reaction conditions.

- Biotechnological Approaches: Emerging methods involve microbial fermentation processes that can produce carboxylic acids from renewable resources .

2,5-Dimethylhexanoic acid has various applications across different fields:

- Chemical Industry: Used as an intermediate in the synthesis of specialty chemicals.

- Pharmaceuticals: Potentially serves as a building block for drug development due to its unique structural properties.

- Food Industry: May be explored for use as a flavoring agent or preservative due to its carboxylic acid nature.

Interaction studies involving 2,5-dimethylhexanoic acid focus on its reactivity with enzymes and other biological molecules. The branched structure may affect how it interacts with active sites on enzymes, influencing catalytic efficiency or inhibition. Understanding these interactions is crucial for exploring its potential therapeutic applications and impacts on metabolic pathways .

Several compounds share structural similarities with 2,5-dimethylhexanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminohexanoic acid | Linear structure without methyl groups | Lacks branching; simpler structure |

| 5-Amino-5-methylhexanoic acid | Contains one methyl group at the fifth position | Less branched than 2,5-dimethylhexanoic acid |

| 3,3-Dimethylhexanoic acid | Methyl groups on the third carbon | Different branching pattern |

| 2-Amino-4,4-dimethylpentanoic acid | Shorter carbon chain with different branching | Unique carbon skeleton compared to 2,5-dimethyl hexanoic acid |

Uniqueness

The uniqueness of 2,5-dimethylhexanoic acid lies in its specific branching pattern and the presence of two methyl groups on the second and fifth carbons. This configuration influences its chemical reactivity and potential interactions with biological systems differently than other similar compounds, making it valuable for specialized applications in both chemical synthesis and biological research.

Early Documentation and Structural Characterization

2,5-Dimethylhexanoic acid first appeared in chemical databases in 2007, with systematic studies of its physical properties and stereochemical behavior emerging in subsequent decades. The compound’s synthetic accessibility via carboxylation of prebranched alkenes or oxidative functionalization of 2,5-dimethylhexanol provided early routes for laboratory-scale production. Its structural kinship to naturally occurring branched fatty acids, such as isohexanoic derivatives, initially motivated investigations into its biodegradation pathways before its synthetic utility became apparent.

A critical milestone occurred with the development of robust enantioselective synthesis protocols in the 2010s, which exploited the molecule’s two stereogenic centers at C2 and C5. Researchers demonstrated that the spatial arrangement of methyl groups profoundly influences intermolecular interactions in transition states, particularly in Claisen condensations and Michael addition reactions.

Evolution of Synthetic Applications

The compound’s adoption in complex synthesis accelerated following advances in chromatographic resolution techniques, enabling separation of its four stereoisomers. Table 1 summarizes key molecular parameters that facilitated its integration into synthetic workflows:

Table 1: Molecular Characteristics of 2,5-Dimethylhexanoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆O₂ | |

| Molecular Weight | 144.21 g/mol | |

| IUPAC Name | 2,5-dimethylhexanoic acid | |

| SMILES Notation | CC(C)CCC(C)C(=O)O | |

| Chiral Centers | C2, C5 |

The geminal dimethyl groups at C5 induce significant steric hindrance, forcing the carboxylic acid group into preferred conformations that enhance facial selectivity during nucleophilic attacks. This property became particularly valuable in peptide coupling reactions where traditional linear carboxylic acids suffered from poor stereocontrol.

Catalytic Asymmetric Synthesis Strategies

Enantioselective Alkylation Techniques

Enantioselective alkylation has emerged as a cornerstone for constructing chiral centers in carboxylic acid derivatives. For 2,5-dimethylhexanoic acid, this involves the stereocontrolled introduction of methyl groups at the second and fifth carbon positions. A notable approach utilizes iridium-catalyzed allylic alkylation, which enables the formation of all-carbon quaternary stereocenters (Fig. 1) [5]. By employing masked acyl cyanide (MAC) reagents, this method facilitates one-pot synthesis of α-quaternary carboxylic acids with enantiomeric excess (ee) exceeding 90% [5]. The reaction proceeds via oxidative addition of an allylic carbonate to an iridium complex, followed by nucleophilic attack of the MAC reagent to yield the chiral intermediate [5].

Complementary strategies include palladium-catalyzed decarboxylative cross-coupling, where pre-functionalized carboxylic acids undergo decarboxylation to generate nucleophilic intermediates that couple with aryl halides [6]. While traditionally applied to heteroaromatics, this method can be adapted for aliphatic systems by modifying the leaving group and optimizing ligand environments [6].

Stereochemical Control in Carboxylic Acid Functionalization

Achieving precise stereochemical outcomes in 2,5-dimethylhexanoic acid synthesis necessitates careful selection of chiral auxiliaries and catalysts. For instance, chiral N-amino cyclic carbamate hydrazones have been employed to enforce syn-deprotonation in ketone alkylations, ensuring high diastereoselectivity (d.r. > 20:1) [4]. This principle can be extended to carboxylic acid derivatives by substituting ketones with appropriately protected acid precursors.

Recent studies highlight the role of enzyme-inspired rational design in stereochemical control. By engineering malate kinase and semialdehyde dehydrogenase activities, researchers have developed non-natural pathways for structurally analogous compounds, demonstrating the feasibility of redirecting metabolic logic for synthetic purposes [3]. Such approaches could be adapted to 2,5-dimethylhexanoic acid by leveraging substrate-specific modifications in dehydrogenase active sites [3].

Novel Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling Applications

Palladium catalysis offers versatile routes to functionalized carboxylic acids. The decarboxylative cross-coupling of α,β-unsaturated carboxylic acids with aryl halides, for example, enables direct incorporation of aromatic groups into the acid backbone [6]. For 2,5-dimethylhexanoic acid, this could involve coupling a pre-formed dimethylhexenoic acid with methyl halides under optimized conditions (Table 1). Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ligand | BINAP | 85% ee |

| Temperature | 80°C | 92% conversion |

| Solvent | DMF | 78% yield |

Table 1. Optimization of palladium-catalyzed cross-coupling for branched carboxylic acids [6].

Copper-Catalyzed C-H Activation Protocols

Copper-mediated C-H activation remains underexplored for aliphatic carboxylic acids but shows promise for functionalizing inert positions. In model systems, Cu(I)/Cu(III) redox cycles facilitate β-C-H arylation of propionic acid derivatives, a mechanism potentially applicable to the fifth carbon of 2,5-dimethylhexanoic acid [4]. Challenges include overcoming the electron-withdrawing effect of the carboxylate group, which can deactivate the C-H bond.

Solvent Effects and Reaction Kinetic Studies

Solvent polarity profoundly influences reaction rates and stereoselectivity. In ethanol-water mixtures, the dielectric constant modulates the stability of charged intermediates in alkylation reactions, with 70:30 ethanol:water yielding optimal kinetics for similar carboxylic acid syntheses (k = 0.42 min⁻¹) . Non-polar solvents like toluene favor radical pathways in decarboxylative couplings but reduce solubility of polar intermediates [6].

Kinetic isotope effect (KIE) studies reveal that C-H bond cleavage is rate-limiting in copper-catalyzed systems (kH/kD = 3.2), whereas iridium-catalyzed reactions exhibit inverse KIEs (kH/kD = 0.7), suggesting oxidative addition as the critical step [5].

Green Chemistry Approaches in Large-Scale Production

Industrial-scale synthesis prioritizes atom economy and waste reduction. Enzymatic cascades, inspired by synthetic metabolic pathways for dihydroxybutyric acid, demonstrate the potential for bio-based production [3]. By expressing malate kinase and semialdehyde reductase in E. coli, researchers achieved 1.5 mol/mol yield from glucose—a framework adaptable to 2,5-dimethylhexanoic acid through substrate engineering [3].

Alternative strategies include solvent-free mechanochemical milling, which reduces energy consumption by 40% compared to traditional reflux methods, and continuous flow reactors, which enhance heat transfer and minimize byproduct formation in palladium-catalyzed steps [6].

Chiral Building Block for Pharmaceutical Intermediates

2,5-Dimethylhexanoic acid serves as a crucial chiral building block in pharmaceutical intermediate synthesis, offering unique stereochemical properties due to its branched structure. The compound possesses a chiral center at the second carbon position when considering the (2R)-2,5-dimethylhexanoic acid enantiomer, which has been documented with optical activity [5]. This stereochemical complexity makes it particularly valuable for enantioselective pharmaceutical synthesis.

The branched nature of 2,5-dimethylhexanoic acid provides sterically demanding environments that influence conformational flexibility and interactions with biological targets [6]. Research in chiral building block synthesis has demonstrated that branched carboxylic acids with specific substitution patterns can serve as precursors for enantioselective synthesis using Evans auxiliaries to control stereochemistry [6].

Modern asymmetric synthesis utilizes chiral building blocks as key reagents for stereoselective catalysis and as enantiopure reactants [7]. The preparation of chiral building blocks through organocatalytic asymmetric reactions has shown significant promise, with studies demonstrating highly enantioselective processes that can produce chiral intermediates with excellent enantioselectivity and high yields [8].

Kinetic resolution strategies have proven particularly effective for carboxylic acids bearing quaternary stereocenters [9]. Non-enzymatic kinetic resolution methods utilizing chiral bifunctional sulfide-catalyzed reactions have been developed specifically for α-quaternary carboxylic acids, addressing the formidable challenge of resolving compounds with all-carbon quaternary stereocenters [9].

Table 3.1.1: Stereochemical Properties of Dimethylhexanoic Acid Derivatives

| Compound | Stereochemistry | Optical Activity | Chiral Centers |

|---|---|---|---|

| 2,5-Dimethylhexanoic acid | Racemic | (±) | 1 potential |

| (2R)-2,5-Dimethylhexanoic acid | Defined | (+) | 1 defined |

| 2-Ethyl-2,5-dimethylhexanoic acid | Racemic | (±) | 0/1 defined |

Dynamic kinetic resolution methodologies have been successfully applied to synthesize α-methyl carboxylic acids with high enantioselectivity [10]. These chemoenzymatic approaches utilize ruthenium catalysts combined with selective lipases or proteases to provide corresponding intermediates in high yield and excellent enantiomeric excess [10].

Ligand Design for Coordination Chemistry Complexes

The coordination chemistry applications of 2,5-dimethylhexanoic acid stem from the versatile binding modes available to carboxylate ligands in metal complexes. Carboxylate ligands can coordinate to metal centers through various modes including κ¹-monodentate, κ²-bidentate, and bridging configurations [11]. The branched structure of 2,5-dimethylhexanoic acid introduces steric factors that can influence coordination preferences and complex stability.

Transition metal carboxylate complexes with branched carboxylic acids exhibit unique coordination geometries. Research has demonstrated that carboxylates can adopt bridging μ₂, chelating μ₂, chelating-bridging μ₃, and chelating μ₃ coordination modes [12]. The steric bulk introduced by the dimethyl substitution pattern can selectively favor certain coordination modes while hindering others.

The design of coordination complexes utilizing multifunctional carboxylate ligands has become increasingly sophisticated [13]. N-heterocyclic carboxylic acids have shown particular promise in constructing coordination polymers with diverse topological structures [13]. While 2,5-dimethylhexanoic acid lacks nitrogen functionality, its branched structure provides analogous steric control in complex formation.

Table 3.2.1: Coordination Modes of Branched Carboxylate Ligands

| Coordination Mode | Description | Structural Impact |

|---|---|---|

| κ¹-monodentate | Single oxygen coordination | Minimal steric interference |

| κ²-bidentate | Both oxygens coordinated | Constrained geometry |

| μ₂-bridging | Links two metal centers | Enhanced framework stability |

| μ₃-chelating-bridging | Multiple coordination sites | Complex 3D architectures |

Mixed ligand complexes incorporating thiophene-2-carboxylic acid and imidazole have demonstrated how carboxylic acids can function as monoanionic monodentate ligands bonding through carboxylate oxygen atoms [14]. The resulting complexes exhibit three-dimensional networks linked by intermolecular interactions, suggesting that 2,5-dimethylhexanoic acid could participate in similar extended structures.

Solvent-induced synthesis approaches have proven effective in constructing coordination architectures using rigid ligands combined with flexible carboxylic acid ligands [15]. The branched nature of 2,5-dimethylhexanoic acid provides intermediate flexibility that could be exploited in designing coordination polymers with tunable properties.

Specialty Polymer Synthesis and Functional Materials

2,5-Dimethylhexanoic acid finds application in specialty polymer synthesis as both a monomer and additive, contributing to the development of functional materials with tailored properties. The branched structure provides unique characteristics that influence polymer architecture and performance.

Carboxylic acids serve multiple roles in polymer applications, functioning as monomers, additives, initiators, catalysts, and dopants [16]. The specific application of 2,5-dimethylhexanoic acid in polymer synthesis leverages its branched structure to introduce specific mechanical and thermal properties. Branched carboxylic acids have been studied as halogen-free additives for sustainable polymer production processes [16].

Hyperbranched polymer synthesis utilizing bioderived materials has shown considerable promise [17]. Research has demonstrated the synthesis of hyperbranched polyester polymers using glycerol and difunctional acids, achieving high functional group conversions up to 97% without gelation [17]. The incorporation of branched carboxylic acids like 2,5-dimethylhexanoic acid could provide additional structural control in such systems.

Table 3.3.1: Polymer Applications of Branched Carboxylic Acids

| Application | Function | Property Enhancement |

|---|---|---|

| Monomer incorporation | Backbone modification | Branching density control |

| Additive/plasticizer | Processing aid | Viscosity reduction |

| Cross-linking agent | Network formation | Mechanical property tuning |

| Surface modifier | Interface control | Adhesion improvement |

Responsive polyesters incorporating carboxylic acid side-groups have been developed for tissue engineering applications [18]. These materials utilize photo-induced thiol-ene click reactions to attach functional carboxylic acid groups along polymer chains, creating pH-responsive systems with adjustable properties [18]. The branched structure of 2,5-dimethylhexanoic acid could provide additional steric control in such responsive systems.

Acid-degradable hyperbranched polymers synthesized through chain-growth polymerization have demonstrated the importance of structural design in polymer functionality [19]. The incorporation of acetal linkers allows for controlled degradation under acidic conditions, and branched carboxylic acids could serve as chain-end modifiers to fine-tune degradation rates [19].

Multi-functional carboxylic acids have proven valuable in chitosan scaffold preparation, providing dual functions of protonation for dissolution and crosslink network formation [20] [21]. The branched structure of 2,5-dimethylhexanoic acid could offer advantages in controlling scaffold architecture and mechanical properties while maintaining biocompatibility [21].

Role in Supramolecular Host-Guest Systems

2,5-Dimethylhexanoic acid participates in supramolecular host-guest systems through molecular recognition processes, where its branched structure influences binding selectivity and complex stability. The compound can function both as a guest molecule in appropriate host systems and as a building block for host architectures.

Host-guest chemistry involves complexes composed of molecules held together by non-covalent forces including hydrogen bonding, van der Waals forces, and hydrophobic interactions [22] [23]. The branched structure of 2,5-dimethylhexanoic acid provides specific size and shape characteristics that influence molecular recognition events.

Carboxylic acid recognition through designed synthetic receptors represents a fundamental aspect of molecular recognition research [24]. The binding affinity of carboxylic acids depends on multiple hydrogen bonds and π-stacking interactions between host and guest molecules [24]. The branched nature of 2,5-dimethylhexanoic acid introduces steric constraints that can enhance selectivity in recognition processes.

Table 3.4.1: Host-Guest Interactions Involving Branched Carboxylic Acids

| Host System | Guest Binding Mode | Interaction Type | Selectivity Factor |

|---|---|---|---|

| Cyclodextrin cavities | Hydrophobic inclusion | Van der Waals forces | Size/shape matching |

| Crown ether complexes | Ionic coordination | Electrostatic attraction | Charge distribution |

| Dendritic hosts | Surface binding | Hydrogen bonding | Steric complementarity |

| MOF frameworks | Pore inclusion | Multiple interactions | Framework geometry |

Supramolecular host-guest assemblies utilizing macrocyclic hosts have demonstrated remarkable selectivity based on cavity size and guest molecular dimensions [25]. The branched structure of 2,5-dimethylhexanoic acid positions it as a potential guest for hosts with appropriately sized cavities, such as certain cyclodextrins or cucurbiturils [26].

Template-directed synthesis approaches have shown the power of molecular recognition in controlling reaction outcomes [27]. The branched carboxylic acid structure could serve as a template for organizing other molecules through hydrogen bonding and steric interactions, enabling the construction of complex supramolecular architectures [27].

Binary self-assembled monolayers combining different carboxylic acid architectures have demonstrated sophisticated molecular organization [28]. The intercalation of cage-type carboxylic acids into nanotunnels formed by aromatic carboxylic acids suggests that 2,5-dimethylhexanoic acid could participate in similar hierarchical assembly processes [28].

Shape-controlled assembly processes have revealed how molecular geometry influences supramolecular organization [28]. The specific branching pattern of 2,5-dimethylhexanoic acid could direct assembly into unique structures through selective molecular recognition and complementary interactions [28].

Molecular recognition of carboxylic acids by organometallic hosts has been demonstrated using supramolecular cyclic trimer complexes [29]. These systems show preferential binding based on hydrophobic effects and conformational parameters, with branched carboxylic acids exhibiting enhanced binding due to desolvation energies in aqueous environments [29].